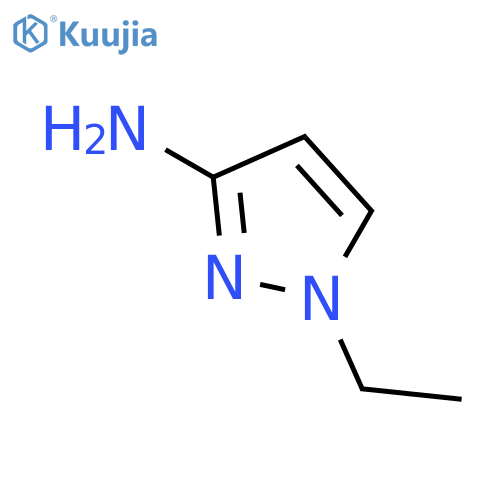

Cas no 55361-49-4 (1-ethylpyrazol-3-amine)

1-ethylpyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-Ethyl-1H-pyrazol-3-amine

- 1-Ethyl-1H-pyrazol-3-ylamine

- 1-ethyl-1H-pyrazol-3-amine(SALTDATA: FREE)

- 1-ethylpyrazol-3-amine

- 1-ethyl-3-aminopyrazole

- 3-amino-1-ethyl-1H-pyrazole

- MFCD03422571

- DB-071984

- STK349197

- EN300-126170

- 55361-49-4

- 3-amino-1-ethylpyrazole

- A8017

- J-504589

- 1H-Pyrazol-3-amine, 1-ethyl-

- BBL016220

- CS-0122652

- PZJGLURDALTFPQ-UHFFFAOYSA-N

- 1-ethyl-3-amino-1H-pyrazole

- DTXSID10480056

- P20590

- SCHEMBL173859

- AKOS000305048

- CHEMBL3219112

- InChI=1/C5H9N3/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3,(H2,6,7)

- AM20100358

- SY079654

- PZJGLURDALTFPQ-UHFFFAOYSA-

- TS-01552

- TQP1399

- ALBB-002188

-

- MDL: MFCD03422571

- インチ: InChI=1S/C5H9N3/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3,(H2,6,7)

- InChIKey: PZJGLURDALTFPQ-UHFFFAOYSA-N

- ほほえんだ: CCN1C=CC(=N)N1

計算された属性

- せいみつぶんしりょう: 111.08000

- どういたいしつりょう: 111.079647300 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 74.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- ぶんしりょう: 111.15

- 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 238.6±13.0 °C at 760 mmHg

- PSA: 43.84000

- LogP: 1.06640

- じょうきあつ: 0.0±0.5 mmHg at 25°C

1-ethylpyrazol-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-ethylpyrazol-3-amine 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-ethylpyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR111552-10g |

1-Ethyl-1H-pyrazol-3-amine |

55361-49-4 | 10g |

£395.00 | 2025-02-19 | ||

| Enamine | EN300-126170-0.05g |

1-ethyl-1H-pyrazol-3-amine |

55361-49-4 | 95% | 0.05g |

$34.0 | 2023-06-08 | |

| Enamine | EN300-126170-10.0g |

1-ethyl-1H-pyrazol-3-amine |

55361-49-4 | 95% | 10g |

$698.0 | 2023-06-08 | |

| Enamine | EN300-126170-25.0g |

1-ethyl-1H-pyrazol-3-amine |

55361-49-4 | 95% | 25g |

$1217.0 | 2023-06-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU0221-250MG |

1-ethylpyrazol-3-amine |

55361-49-4 | 97% | 250MG |

¥ 396.00 | 2023-04-13 | |

| Chemenu | CM113960-250mg |

1-ethyl-1H-pyrazol-3-amine |

55361-49-4 | 95%+ | 250mg |

$85 | 2023-02-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WH108-200mg |

1-ethylpyrazol-3-amine |

55361-49-4 | 98+% | 200mg |

451.0CNY | 2021-07-13 | |

| Alichem | A049005777-1g |

1-Ethyl-1H-pyrazol-3-amine |

55361-49-4 | 95% | 1g |

$252.52 | 2023-09-01 | |

| TRC | E902283-50mg |

1-ethyl-1H-pyrazol-3-amine |

55361-49-4 | 50mg |

$ 50.00 | 2022-06-05 | ||

| Key Organics Ltd | TS-01552-1MG |

1-Ethyl-1H-pyrazol-3-amine |

55361-49-4 | >90% | 1mg |

£37.00 | 2025-02-09 |

1-ethylpyrazol-3-amine 関連文献

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

1-ethylpyrazol-3-amineに関する追加情報

Professional Introduction to Compound with CAS No. 55361-49-4 and Product Name: 1-ethylpyrazol-3-amine

1-ethylpyrazol-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 55361-49-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a versatile scaffold widely recognized for its broad spectrum of biological activities. Pyrazole derivatives are particularly noteworthy due to their structural flexibility, which allows for the development of molecules with diverse pharmacological properties. The introduction of an ethyl group at the 1-position and an amine substituent at the 3-position of the pyrazole ring enhances its potential as a pharmacophore, making it a valuable candidate for further chemical modification and biological evaluation.

The 1-ethylpyrazol-3-amine structure exhibits unique electronic and steric properties that contribute to its reactivity and interaction with biological targets. The pyrazole core is known to be a privileged scaffold in drug discovery, often incorporated into molecules targeting enzymes, receptors, and other proteins involved in various disease pathways. The amine functionality at the 3-position provides a site for further derivatization, enabling the synthesis of more complex analogs with tailored biological activities. This compound has been explored in several preclinical studies as a potential lead for therapeutic intervention in inflammatory diseases, cancer, and infectious disorders.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-ethylpyrazol-3-amine and its biological targets. These studies have highlighted the compound's ability to modulate key signaling pathways by binding to specific enzymes and receptors. For instance, research indicates that derivatives of this scaffold may inhibit Janus kinases (JAKs), which are implicated in autoimmune diseases and cancer. The ethyl group at the 1-position appears to enhance binding affinity by optimizing van der Waals interactions with the target protein, while the amine moiety allows for hydrogen bonding, further stabilizing the complex.

In addition to its potential as an anti-inflammatory agent, 1-ethylpyrazol-3-amine has shown promise in antitumor research. Preclinical studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells by disrupting critical cellular processes such as DNA replication and cell cycle progression. The structural features of this compound facilitate its ability to interfere with these pathways, making it a promising candidate for further development into novel anticancer therapies. Researchers are particularly interested in exploring its efficacy in combination therapies, where it may synergize with existing treatments to enhance therapeutic outcomes.

The synthesis of 1-ethylpyrazol-3-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and ethyl acetoacetate, followed by functional group transformations such as reduction and amination. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations. The availability of high-quality starting materials and well-established synthetic protocols has accelerated the exploration of this compound's pharmacological potential.

From a medicinal chemistry perspective, 1-ethylpyrazol-3-amine serves as a valuable building block for generating novel drug candidates. Its structural framework allows for modifications at multiple positions, enabling chemists to fine-tune properties such as solubility, metabolic stability, and target specificity. By employing structure-based drug design principles, researchers can optimize analogs of this compound to improve their pharmacokinetic profiles while maintaining or enhancing biological activity. This approach has been instrumental in developing next-generation therapeutics with improved efficacy and reduced side effects.

The growing interest in 1-ethylpyrazol-3-amine is also driven by its potential applications in drug repurposing initiatives. Many approved drugs have shown activity against unexpected targets due to their structural similarities with known pharmacophores. By leveraging computational screening tools, researchers can identify existing compounds that share structural features with 1-ethylpyrazol-3-amine, potentially uncovering new therapeutic uses for these molecules. This strategy not only accelerates drug development but also maximizes the utility of existing chemical libraries.

In conclusion,1-ethylpyrazol-3-amines (CAS No.: 55361–49–4) represents a significant area of interest in pharmaceutical research due to its versatile structure and broad range of potential applications. Its role as a pharmacophore in developing treatments for inflammatory diseases, cancer, and other disorders underscores its importance in medicinal chemistry. As research continues to uncover new biological activities and synthetic strategies for this compound,1–ethylpyrazol–3–amines will likely remain at forefrontof drug discovery efforts aimed at addressing unmet medical needs.

55361-49-4 (1-ethylpyrazol-3-amine) 関連製品

- 857267-04-0(1-(Propan-2-yl)-1H-pyrazol-3-amine)

- 956393-73-0(1-Propyl-1H-pyrazol-3-amine)

- 1152980-49-8(1-tert-Butyl-1H-pyrazol-3-amine)

- 3528-58-3(1-Ethyl-1H-pyrazol-5-amine)

- 84407-13-6(2-(3-amino-1H-pyrazol-1-yl)ethan-1-ol)

- 1806652-67-4(4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid)

- 1189996-57-3(2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide)

- 1602587-14-3(3-(2-chloro-6-fluorophenyl)prop-2-ynenitrile)

- 2229266-14-0(3-(thiolan-2-yl)propane-1-thiol)

- 1097638-46-4(N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)